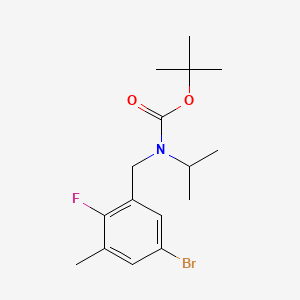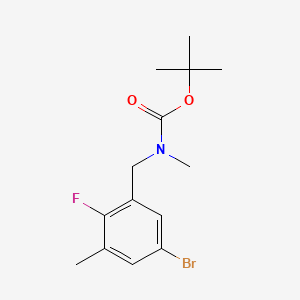
5-Bromo-2-fluoro-1-methyl-3-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-1-methyl-3-vinylbenzene: is an aromatic compound characterized by the presence of bromine, fluorine, methyl, and vinyl substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-1-methyl-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-1-methyl-3-vinylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Bromo-2-fluoro-1-methyl-3-vinylbenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the vinyl group or to convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 5-fluoro-1-methyl-3-vinylbenzene derivatives.
Oxidation: Formation of 5-bromo-2-fluoro-1-methyl-3-vinylbenzaldehyde or 5-bromo-2-fluoro-1-methyl-3-vinylbenzoic acid.
Reduction: Formation of 5-bromo-2-fluoro-1-methylbenzene.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-fluoro-1-methyl-3-vinylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science applications .
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize biologically active molecules that may act as inhibitors or modulators of specific enzymes or receptors. Its unique substituents allow for the exploration of structure-activity relationships in drug discovery .
Industry: The compound is used in the production of specialty chemicals and polymers. Its vinyl group allows for polymerization reactions, making it useful in the creation of advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-fluoro-1-methyl-3-vinylbenzene in chemical reactions typically involves the activation of the benzene ring by the electron-withdrawing bromine and fluorine atoms. This activation facilitates electrophilic aromatic substitution reactions. The vinyl group can participate in polymerization reactions through radical or ionic mechanisms, leading to the formation of polymers with unique properties .
Comparaison Avec Des Composés Similaires
5-Bromo-2-fluorobenzonitrile: Similar in structure but contains a nitrile group instead of a vinyl group.
Methyl 5-bromo-3-fluoro-2-methylbenzoate: Contains an ester group instead of a vinyl group.
Uniqueness: 5-Bromo-2-fluoro-1-methyl-3-vinylbenzene is unique due to the presence of both a vinyl group and halogen substituents on the benzene ring. This combination allows for diverse chemical reactivity and applications in various fields, making it a versatile compound for research and industrial purposes.
Propriétés
IUPAC Name |
5-bromo-1-ethenyl-2-fluoro-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-3-7-5-8(10)4-6(2)9(7)11/h3-5H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDACNBGJUBALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl 3-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]oxymethyl]azetidine-1-carboxylate](/img/structure/B8212711.png)
![1-[[3-(Piperidin-4-ylmethoxy)phenyl]methyl]piperidine;dihydrochloride](/img/structure/B8212727.png)
![4-[3-(Pyrrolidin-1-ylmethyl)phenoxy]butan-1-amine;dihydrochloride](/img/structure/B8212735.png)


